![molecular formula C17H15NO B066091 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde CAS No. 192996-82-0](/img/structure/B66091.png)
1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde, also known as MMICA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMICA belongs to the family of indole derivatives and has been shown to possess various biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Wirkmechanismus
The mechanism of action of 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde is not fully understood, but it is believed to act through multiple pathways. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde also induces cell cycle arrest by inhibiting cyclin-dependent kinases and upregulating the cyclin-dependent kinase inhibitors. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde inhibits cell migration and invasion by downregulating the expression of matrix metalloproteinases and inhibiting the activation of the PI3K/Akt signaling pathway. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde inhibits the production of pro-inflammatory cytokines and enzymes by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has been shown to possess various biochemical and physiological effects. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde induces DNA damage and activates the DNA damage response pathway in cancer cells. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde inhibits the expression of angiogenic factors and suppresses angiogenesis in cancer cells. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde inhibits the activation of the Wnt/β-catenin signaling pathway, which is involved in cancer progression. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has been reported to possess neuroprotective activity by inhibiting oxidative stress and inflammation in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde in lab experiments include its high purity, stability, and reproducibility. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde is easy to synthesize and can be obtained in large quantities. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has a wide range of biological activities, which makes it suitable for various research studies. The limitations of using 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde in lab experiments include its potential toxicity and lack of in vivo studies. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has not been extensively studied in animal models, and its safety profile is not fully understood.
Zukünftige Richtungen
The future directions for research on 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde include exploring its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to understand the mechanism of action of 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde and its potential toxicity. In vivo studies are needed to evaluate the safety and efficacy of 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde in animal models. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde can also be used as a lead compound for the development of new drugs with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde involves the reaction of 3-methylbenzylamine with indole-4-carboxaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde obtained by this method is around 70%, and the purity is greater than 98%.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has shown promising results in various scientific research studies. It has been reported to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde induces apoptosis, cell cycle arrest, and inhibits cell migration and invasion in cancer cells. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has been reported to possess antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Eigenschaften
CAS-Nummer |
192996-82-0 |
|---|---|
Produktname |
1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde |
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
1-[(3-methylphenyl)methyl]indole-4-carbaldehyde |
InChI |
InChI=1S/C17H15NO/c1-13-4-2-5-14(10-13)11-18-9-8-16-15(12-19)6-3-7-17(16)18/h2-10,12H,11H2,1H3 |
InChI-Schlüssel |
FWLDUHTWFPJDMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C=CC3=C(C=CC=C32)C=O |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2C=CC3=C(C=CC=C32)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



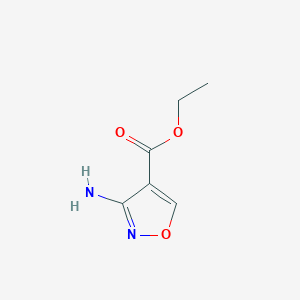

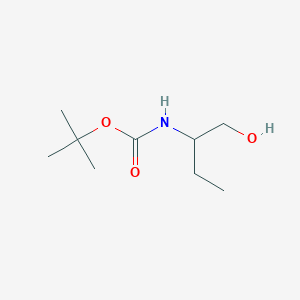
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)

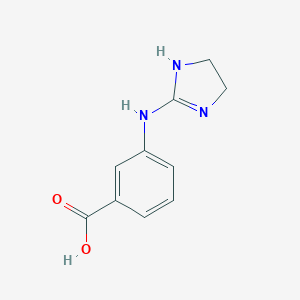




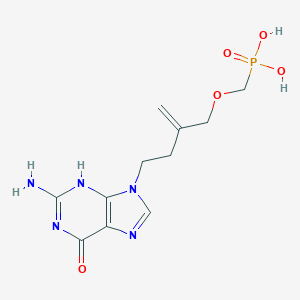

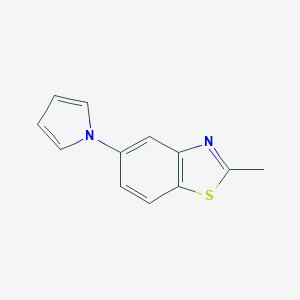
![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)